OF-C4-Deg-lin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OF-C4-Deg-Lin is an ionizable lipid designed for the delivery of small interfering RNA (siRNA) and messenger RNA (mRNA). This compound is a modified version of OF-Deg-Lin, with an increased distance between the ester bond and the linker group from two to four carbons. This modification enhances its efficacy in delivering RNA molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
OF-C4-Deg-Lin is synthesized through a series of chemical reactions involving the formation of ester bonds and the incorporation of linoleic acid esters. The synthetic route typically involves the following steps:
Formation of the Core Structure: The central piperazine-2,5-dione is synthesized, which serves as the core structure.
Attachment of Linoleic Acid Esters: Two identical branched amines, each with two linoleic esters, are attached to the core structure.
Modification of Linker Length: The distance between the ester bond and the linker group is increased from two to four carbons
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its application in RNA delivery .
Chemical Reactions Analysis
Types of Reactions
OF-C4-Deg-Lin undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions.
Oxidation: The linoleic acid esters can undergo oxidation, leading to the formation of peroxides and other oxidative products.
Substitution: The amine groups in this compound can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used to hydrolyze the ester bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions
Major Products Formed
Hydrolysis: Linoleic acid and the corresponding amine derivatives.
Oxidation: Peroxides and other oxidative products.
Substitution: Alkylated amine derivatives
Scientific Research Applications
OF-C4-Deg-Lin has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for RNA delivery.
Biology: Facilitates the delivery of siRNA and mRNA to target cells, enabling gene silencing and gene expression studies.
Medicine: Plays a crucial role in the development of RNA-based therapeutics, including vaccines and gene therapies.
Industry: Employed in the production of lipid nanoparticles for various biomedical applications .
Mechanism of Action
OF-C4-Deg-Lin exerts its effects by forming lipid nanoparticles that encapsulate RNA molecules. The ionizable lipid is positively charged at acidic pH, which allows it to condense RNA into nanoparticles. These nanoparticles are then taken up by cells through endocytosis. Once inside the cell, the acidic environment of the endosome protonates the lipid, facilitating the release of RNA into the cytoplasm. The released RNA can then exert its therapeutic effects by silencing or expressing target genes .
Comparison with Similar Compounds
Similar Compounds
OF-Deg-Lin: A similar ionizable lipid with a shorter linker length.
SM-102: An ionizable lipid used in the formulation of mRNA vaccines.
Uniqueness of OF-C4-Deg-Lin
This compound is unique due to its increased linker length, which enhances its efficacy in delivering RNA molecules. This modification allows for better encapsulation and release of RNA, making it a more efficient delivery vehicle compared to its counterparts .
Properties
Molecular Formula |
C100H176N4O10 |
---|---|
Molecular Weight |
1594.5 g/mol |
IUPAC Name |
4-[4-[(2S,5S)-5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C100H176N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-79-95(105)111-89-73-69-85-103(86-70-74-90-112-96(106)80-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)83-67-65-77-93-99(109)102-94(100(110)101-93)78-66-68-84-104(87-71-75-91-113-97(107)81-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-72-76-92-114-98(108)82-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,93-94H,5-20,29-32,41-92H2,1-4H3,(H,101,110)(H,102,109)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t93-,94-/m0/s1 |
InChI Key |
ZQXDXCNSODVUPG-ACIWIILCSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCC[C@@H]1NC(=O)[C@@H](NC1=O)CCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.